Defined MHC Class II Binding Affinity of HEL (46-61) Enables Reproducible Immunoassays, Unlike Unprocessed Lysozyme
HEL (46-61) binds specifically to the murine MHC class II molecule I-Ak with a dissociation constant (Kd) of approximately 2 µM . In contrast, full-length hen egg lysozyme (HEL) does not have a directly measurable affinity for I-Ak in its native state, as it requires internalization, proteolytic processing, and subsequent loading onto MHC molecules—a multi-step process with variable efficiency that is not defined by a single binding constant [1].
| Evidence Dimension | MHC Class II Binding Affinity |
|---|---|
| Target Compound Data | Kd ≈ 2 µM (for I-Ak molecule) |
| Comparator Or Baseline | Full-length Hen Egg Lysozyme (HEL) |
| Quantified Difference | Quantifiable binding constant for peptide vs. undefined processing-dependent presentation for protein |
| Conditions | In vitro binding assay using detergent-solubilized I-Ak molecules; direct binding measurement. |
Why This Matters
A defined Kd allows researchers to standardize experimental conditions for antigen presentation assays, a critical requirement for reproducible immunology studies that cannot be met with the full-length protein.
- [1] Leyva-Cobian F, Unanue ER. Intracellular interference with antigen presentation. J Immunol. 1988;141(5):1445-1450. doi:10.4049/jimmunol.141.5.1445. View Source
